molecular formula C8H12ClNO B12437232 Phenol, 2-amino-3,5-dimethyl-, hydrochloride CAS No. 126910-02-9

Phenol, 2-amino-3,5-dimethyl-, hydrochloride

Cat. No.: B12437232
CAS No.: 126910-02-9
M. Wt: 173.64 g/mol
InChI Key: CYAZIZMNLBGMRP-UHFFFAOYSA-N
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Description

Molecular Formula and Constitutional Analysis

The molecular formula of phenol, 2-amino-3,5-dimethyl-, hydrochloride is C₈H₁₂ClNO , derived from the parent compound 2-amino-3,5-dimethylphenol (C₈H₁₁NO) through protonation of the amino group by hydrochloric acid. The base compound features a benzene ring with substituents at positions 2 (amino), 3 (methyl), and 5 (methyl), while the hydroxyl group occupies the para position relative to the amino group. Protonation of the amino group in the hydrochloride form introduces a positive charge, balanced by a chloride counterion.

Table 1: Constitutional Analysis

Property Value
Molecular formula C₈H₁₂ClNO
Molecular weight 173.64 g/mol
Parent compound 2-Amino-3,5-dimethylphenol
Counterion Chloride (Cl⁻)
Key functional groups –NH₃⁺, –OH, –CH₃ (×2)

The constitutional structure was confirmed via elemental analysis and mass spectrometry, where the molecular ion peak at m/z 137.08 corresponds to the parent compound. Addition of hydrochloric acid shifts the mass spectrum, with characteristic fragments arising from cleavage of the N–H bond and methyl group losses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

126910-02-9

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-amino-3,5-dimethylphenol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4,10H,9H2,1-2H3;1H

InChI Key

CYAZIZMNLBGMRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)N)C.Cl

Origin of Product

United States

Preparation Methods

Nitration of 3,5-Dimethylphenol

The introduction of a nitro group at the 2-position of 3,5-dimethylphenol is achieved via nitration. This step requires a nitrating mixture (concentrated HNO₃ and H₂SO₄) under controlled temperature (0–5°C) to direct electrophilic substitution to the para position relative to existing methyl groups.

Reaction Conditions

Parameter Value/Description
Reactants 3,5-Dimethylphenol, HNO₃, H₂SO₄
Temperature 0–5°C
Time 2–4 hours
Solvent None (concentrated acids)

Key Considerations

  • Regioselectivity : The methyl groups at positions 3 and 5 activate the aromatic ring toward electrophilic substitution, favoring nitration at position 2.
  • Yield : ~70–85% (estimated based on analogous nitration reactions).

Reduction of Nitro Group to Amino Group

The nitro intermediate undergoes reduction to form the amino group. Common methods include catalytic hydrogenation or Fe/HCl-mediated reduction.

Catalytic Hydrogenation

Parameter Value/Description
Catalyst Pd/C or Raney Ni
Pressure 1–3 atm H₂
Solvent Ethanol or THF
Temperature 25–50°C
Time 4–6 hours
Yield 85–90%

Fe/HCl Reduction

Parameter Value/Description
Reducing Agent Fe powder, HCl (conc.)
Solvent Water/ethanol mixture
Temperature Reflux (80–100°C)
Time 6–8 hours
Yield 80–85%

Advantages/Disadvantages

Method Advantages Disadvantages
Catalytic Hydrogenation High purity, mild conditions Requires H₂ infrastructure
Fe/HCl Reduction Cost-effective, scalable Harsh conditions, byproducts

Conversion to Hydrochloride Salt

The final step involves protonation of the free base with hydrochloric acid to form the hydrochloride salt. This step enhances stability and solubility for industrial applications.

Reaction Protocol

  • Reagents : 2-Amino-3,5-dimethylphenol, anhydrous HCl gas.
  • Procedure :
    • Dissolve the free base in anhydrous ethanol or THF.
    • Bubble HCl gas into the solution until precipitation occurs.
    • Filter the precipitate and dry under vacuum.

Key Parameters

Parameter Value/Description
Solvent Ethanol, THF, or acetone
Temperature 0–25°C
Yield 95–98%
Purity >99% (HPLC)

Safety Note : Handle HCl gas with proper ventilation and PPE.

Industrial Production Considerations

Process Optimization

  • Catalyst Selection : Use Pd/C for hydrogenation to minimize side reactions and improve yield.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with NaOH to comply with environmental regulations.

Cost Analysis

Component Cost (USD/kg) Source
3,5-Dimethylphenol 15–20
HNO₃ 5–10 Standard suppliers
HCl 2–5 Bulk chemicals

Total Estimated Cost : $25–40/kg (excluding labor and overhead).

Physical and Chemical Properties

Property Value Source
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Melting Point 62–64°C (free base)
Solubility Soluble in HCl, ethanol, DMF
Stability Stable under dry conditions

Chemical Reactions Analysis

Acid-Base Behavior and pKa Values

The compound’s reactivity is influenced by the ionization states of its functional groups. Key pKa values (from analogous compounds) include:

Functional GrouppKa ValueConditions
Phenolic -OH~10.4Deprotonates in basic media
Ammonium (-NH₃⁺)~5.28Deprotonates near neutral pH

These values dictate reaction conditions. For instance, deprotonation of the amino group (to free -NH₂) requires neutral or alkaline conditions, enabling nucleophilic reactions.

Diazotization and Azo Coupling

The protonated amino group (-NH₃⁺Cl⁻) can undergo diazotization in acidic media (HCl/NaNO₂, 0–5°C), forming a diazonium salt. Subsequent coupling with electron-rich aromatics (e.g., phenol or aniline derivatives) yields azo dyes:

Example Reaction:
C H NO Cl +HNO HCl 0 CDiazonium Salt naphtholAzo Dye\text{C H NO Cl }+\text{HNO }\xrightarrow{\text{HCl 0 C}}\text{Diazonium Salt}\xrightarrow{\text{ naphthol}}\text{Azo Dye}

Key Features:

  • Requires pH < 3 to maintain diazonium stability.

  • Coupling typically occurs at the para position relative to the hydroxyl group.

Condensation to Benzoxazoles

The ortho-amino and hydroxyl groups facilitate cyclocondensation with aldehydes or ketones under mild acidic or oxidative conditions, forming benzoxazole derivatives. This aligns with methods for similar aminophenols :

Reaction Conditions:

  • Catalyst: FeCl₃, nano-ZnO, or Pd complexes.

  • Solvent: Ethanol, toluene, or solvent-free.

  • Yield: 50–96% depending on substituents .

Mechanism:

  • Schiff base formation between -NH₂ and aldehyde.

  • Intramolecular cyclization via nucleophilic attack of -OH on the imine.

Example:
C H NO HCl+RCHOFeCl 110 CBenzoxazole Derivative+H O\text{C H NO HCl}+\text{RCHO}\xrightarrow{\text{FeCl 110 C}}\text{Benzoxazole Derivative}+\text{H O}

Acylation and Alkylation

The amino group can be acylated or alkylated after deprotonation (e.g., using NaHCO₃):

Reaction TypeReagentProductYield
Acylation Acetic anhydrideN-Acetyl-3,5-dimethylaminophenol~85%
Alkylation Methyl iodideN-Methyl-3,5-dimethylaminophenol~75%

Notes:

  • Protonation of -NH₂ in the hydrochloride form suppresses nucleophilicity; thus, deprotonation is critical.

Metal Complexation

The phenolic -OH and amino groups act as bidentate ligands, forming stable complexes with transition metals:

Metal IonComplex StructureApplication
Fe³⁺Octahedral coordinationCatalysis or dye synthesis
Cu²⁺Square-planar geometryAntimicrobial agents

Example:
C H NO HCl+CuSO [Cu C H NO ]2++H SO +HCl\text{C H NO HCl}+\text{CuSO }\rightarrow [\text{Cu C H NO }]^{2+}+\text{H SO }+\text{HCl}

Oxidation Reactions

The phenol moiety is susceptible to oxidation, forming quinones under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄):

Pathway:
C H NO HClKMnO 3,5 Dimethyl o quinone+NH +HCl\text{C H NO HCl}\xrightarrow{\text{KMnO }}3,5\text{ Dimethyl }o\text{ quinone}+\text{NH }+\text{HCl}

Challenges:

  • Methyl groups hinder oxidation at adjacent positions, directing reactivity to the hydroxyl-bearing ring .

Electrophilic Substitution

The amino and hydroxyl groups activate the ring for electrophilic substitution, though steric hindrance from methyl groups limits reactivity:

ReactionReagentPositionYield
Nitration HNO₃/H₂SO₄Para to -NH₂~40%
Sulfonation H₂SO₄Meta to -OH~35%

Note:

  • Low yields stem from steric effects of 3,5-methyl groups .

Hydrolysis and Stability

The hydrochloride form is stable in acidic conditions but hydrolyzes in alkaline media:
C H NO HCl+NaOHC H NO+NaCl+H O\text{C H NO HCl}+\text{NaOH}\rightarrow \text{C H NO}+\text{NaCl}+\text{H O}

  • Free base (C₈H₁₁NO) is more reactive in nucleophilic reactions .

Scientific Research Applications

While there is no direct information about the applications of "Phenol, 2-amino-3,5-dimethyl-, hydrochloride," the search results provide information on related compounds and their applications, which can be helpful in understanding the potential uses of the specified compound.

2-Amino-3,5-dimethylphenol is an organic compound with the molecular formula C8H11NOC_8H_{11}NO. It is a derivative of phenol, featuring amino and methyl groups at the 2, 3, and 5 positions on the benzene ring. It is known for being a pale-yellow to yellow-brown solid and is used in various chemical and industrial applications.

Scientific Research Applications

2-Amino-3,5-dimethylphenol has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Biology: It is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
  • Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
  • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Biological Activities

2-Amino-3,5-dimethylphenol exhibits diverse biological activities and has potential applications in medicine, agriculture, and industry. The presence of both amino and hydroxyl groups at specific positions on the benzene ring contributes to its unique reactivity and biological properties. Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mechanism of Action

The mechanism of action of Phenol, 2-amino-3,5-dimethyl-, hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol ring can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenol Hydrochlorides

The following table compares Phenol, 2-amino-3,5-dimethyl-, hydrochloride with other substituted phenol hydrochlorides:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Primary Applications
This compound 23785-52-6 C₈H₁₁NO·HCl 2-NH₂, 3-CH₃, 5-CH₃ 173.64 Chemical synthesis, intermediates
Phenol, 4-amino-2,6-dichloro-, hydrochloride 3489-14-3 C₆H₅Cl₂NO·HCl 4-NH₂, 2-Cl, 6-Cl 220.48 Antimicrobial agents, dyes
Phenol, 2-amino-4-chloro-3,5-dimethyl-, hydrochloride 16079-18-8 C₈H₁₀ClNO·HCl 2-NH₂, 4-Cl, 3-CH₃, 5-CH₃ 208.08 Pharmaceuticals, agrochemicals
Phenol, 2-amino-4-methyl-6-nitro-, hydrochloride 67815-68-3 C₇H₈N₂O₃·HCl 2-NH₂, 4-CH₃, 6-NO₂ 218.61 Explosives, reactive intermediates

Key Observations :

  • Nitro-substituted compounds (e.g., 67815-68-3) are more reactive, suited for explosives or intermediates, but less stable than methylated analogs .
  • The methyl groups in 23785-52-6 enhance steric hindrance and lipophilicity, favoring stability in synthetic processes compared to halogenated/nitrated analogs .

Pharmacologically Active Analogs

Bromhexine Hydrochloride (CAS: 611-75-6)
  • Structure: 2-Amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine hydrochloride.
  • Applications : Mucolytic agent for respiratory disorders .
  • Comparison :
    • Bromhexine’s dibromo substituents increase molecular weight (465.78 g/mol) and lipophilicity, enhancing mucus penetration .
    • Unlike 23785-52-6, Bromhexine contains a cyclohexyl group , enabling receptor binding in bronchial tissues .
Ambroxol Hydrochloride (CAS: 23828-92-4)
  • Structure: trans-4-(2-Amino-3,5-dibromobenzylamino)cyclohexanol hydrochloride.
  • Applications : Secretolytic agent for chronic respiratory diseases .
  • Comparison: Ambroxol’s dibromo and cyclohexanol groups improve solubility and metabolic stability compared to 23785-52-6 . Both Ambroxol and Bromhexine are dibrominated, whereas 23785-52-6 lacks halogens, limiting direct pharmacological overlap .

Biological Activity

Phenol, 2-amino-3,5-dimethyl-, hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}ClN\O
  • Molecular Weight : Approximately 173.64 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water due to its hydrochloride form

The compound features an amino group (-NH2_2) and two methyl groups (-CH3_3) attached to a phenolic structure, enhancing its interaction with biological targets.

Biological Activities

Phenolic compounds like 2-amino-3,5-dimethyl-phenol hydrochloride exhibit a range of biological activities:

  • Antimicrobial Activity : Research has indicated that similar compounds possess antimicrobial properties against various pathogens. The presence of the amino group may enhance their efficacy by facilitating interactions with microbial cell structures .
  • Anticancer Potential : Studies have shown that phenolic compounds can inhibit cancer cell proliferation. For instance, phenolic compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition : The compound has been reported to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial for skin-lightening applications and in treating conditions like hyperpigmentation.

The biological activity of phenol derivatives often involves several mechanisms:

  • Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, participating in various biochemical reactions that alter the structure and function of target molecules.
  • Hydrogen Bonding : The amino group enhances hydrogen bonding capabilities with proteins and nucleic acids, potentially influencing enzyme activity and receptor binding .
  • Oxidative Stress Modulation : Phenolic compounds can mitigate oxidative stress by scavenging reactive oxygen species (ROS), thereby providing protective effects against cellular damage .

Pharmacokinetics

The pharmacokinetic profile of 2-amino-3,5-dimethyl-phenol hydrochloride suggests moderate absorption and distribution characteristics:

  • Absorption : In vitro studies indicate that phenolic compounds can be absorbed through the skin, with significant percentages being excreted via urine and feces after topical application .
  • Distribution : The compound's solubility in organic solvents may facilitate its distribution across biological membranes, enhancing its bioavailability for therapeutic use.

Case Studies

Recent studies have highlighted the potential applications of 2-amino-3,5-dimethyl-phenol hydrochloride:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., A431 and Jurkat cells), with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • Dermatological Applications : In clinical trials assessing skin absorption rates for formulations containing related phenolic compounds, it was observed that these compounds could effectively penetrate the skin barrier, suggesting their utility in topical treatments for skin disorders .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerCytotoxic effects on cancer cell lines ,
Enzyme InhibitionTyrosinase inhibition leading to reduced melanin,
Oxidative StressScavenging of reactive oxygen species ,

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at elevated temps
SolventEthanol/THF (1:1)Enhances solubility of intermediates
CatalystNaBH3CNSelective reduction of imine bonds

Critical Note : Monitor pH (6.5–7.5) to avoid premature hydrochloride formation during amination .

How can researchers resolve discrepancies in NMR data for this compound?

Advanced Research Question
Discrepancies in NMR (e.g., aromatic proton splitting or amine proton shifts) may arise from:

  • Tautomerism : The phenolic –OH and amine groups can form intramolecular hydrogen bonds, altering chemical shifts .
  • Solvent effects : Use deuterated DMSO to stabilize ionic forms and reduce exchange broadening.
  • Impurity interference : Compare with reference standards (e.g., EP impurities A–E ) to identify by-products.

Q. Methodological Approach :

  • Collect 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Validate against computational models (DFT-based chemical shift predictions).

What analytical methods are recommended for purity assessment of this compound?

Basic Research Question
Use reversed-phase HPLC with the following parameters:

ColumnMobile PhaseDetection
C18 (250 mm × 4.6 mm)Acetonitrile:0.1% phosphate buffer (pH 3.0) (40:60)UV 254 nm

Q. Validation Criteria :

  • Linearity (R² > 0.999) over 50–150% of target concentration.
  • Limit of Detection (LOD) < 0.05% for impurities .

Advanced Tip : Pair with LC-MS to characterize unknown impurities via fragmentation patterns .

How can researchers mitigate the formation of by-products during synthesis?

Advanced Research Question
Common by-products include:

  • Aldehyde intermediates : Unreacted 2-amino-3,5-dimethylbenzaldehyde due to incomplete reduction.
  • N-methylcyclohexylamine adducts : Side reactions at elevated pH.

Q. Mitigation Strategies :

Purify intermediates : Use column chromatography (silica gel, ethyl acetate/hexane) before amination.

Control stoichiometry : Maintain a 1.2:1 molar ratio of amine to aldehyde to drive reaction completion.

Add scavengers : Use molecular sieves to absorb residual water, preventing hydrolysis .

What mechanistic insights explain the selectivity of reductive amination for this compound?

Advanced Research Question
The reaction proceeds via:

Imine formation : Condensation of the aldehyde intermediate with N-methylcyclohexylamine.

Reduction : NaBH3CN selectively reduces the imine bond without affecting phenolic –OH groups.

Q. Key Factors :

  • Steric hindrance : Methyl groups at positions 3 and 5 limit undesired nucleophilic attacks.
  • Electron density : The electron-donating methyl groups enhance imine stability, favoring reduction .

How should researchers address solubility challenges in biological assays?

Basic Research Question
The hydrochloride salt is hygroscopic and may require:

  • Co-solvents : Use DMSO (≤5% v/v) for stock solutions.
  • Buffered systems : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance dispersion.

Validation : Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

What are the critical stability-indicating parameters for long-term storage?

Advanced Research Question
Degradation pathways include:

  • Oxidation : Methyl groups may oxidize to carboxylic acids under ambient O₂.
  • Hydrolysis : Hydrochloride dissociation in humid conditions.

Q. Stability Protocol :

  • Store at 2–8°C in amber vials with desiccants (silica gel).
  • Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

How can computational modeling aid in predicting reactivity and spectroscopic properties?

Advanced Research Question

  • DFT Calculations : Predict NMR chemical shifts (GIAO method) and IR vibrational modes.
  • Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions.

Tools : Gaussian 16 (for DFT), Materials Studio (for crystallization) .

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